

# Nemifitide: A Technical Overview of its Chemical Properties and Investigational Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Nemifitide** (also known as INN-00835) is a synthetic pentapeptide analogue of the endogenous melanocyte-inhibiting factor (MIF-1) that has been investigated for the treatment of major depressive disorder.[1][2] This technical guide provides a detailed overview of **Nemifitide**'s amino acid sequence, chemical structure, and a summary of its preclinical and clinical investigation. It includes quantitative data, experimental methodologies, and diagrams of its proposed signaling interactions and experimental workflows.

# **Core Chemical and Physical Properties**

**Nemifitide** is a pentapeptide with a specific sequence of modified and standard amino acids. Its chemical identity is well-characterized, providing a solid foundation for its study and synthesis.

### **Amino Acid Sequence**

The amino acid sequence of **Nemifitide** is 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1][3] This sequence can be described as:

• 4-F-Phe: A non-proteinogenic amino acid, 4-Fluoro-L-phenylalanine, at the N-terminus.



- 4-OH-Pro: (4R)-4-hydroxy-L-proline (Hydroxyproline), a post-translationally modified amino acid.
- Arg: L-Arginine.
- Gly: Glycine.
- Trp-NH2: L-Tryptophanamide, with the C-terminus amidated.

## **Chemical Structure and Identifiers**

The chemical structure of **Nemifitide** is presented below, along with its key identifiers.

| Identifier        | Value                                                                                                                                                                                                                                                                                                                        |  |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| IUPAC Name        | (4R)-4-hydroxy-L-prolyl-N5-<br>(diaminomethylidene)-L-ornithylglycyl-N-[(2S)-2-<br>amino-3-(4-fluorophenyl)propanoyl]-L-<br>tryptophanamide[1]                                                                                                                                                                               |  |  |
| Molecular Formula | C33H43FN10O6[1][3][4][5]                                                                                                                                                                                                                                                                                                     |  |  |
| Molar Mass        | 694.769 g·mol-1[1][4][5]                                                                                                                                                                                                                                                                                                     |  |  |
| CAS Number        | 173240-15-8[1][3][4]                                                                                                                                                                                                                                                                                                         |  |  |
| PubChem CID       | 6918348[1]                                                                                                                                                                                                                                                                                                                   |  |  |
| SMILES            | C1INVALID-LINKN)C(=O)NCC(=O)N INVALID-LINKC(=O)N)C(=O)INVALID-LINK F)N">C@HO[1]                                                                                                                                                                                                                                              |  |  |
| InChI             | InChI=1S/C33H43FN10O6/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t21-,23+,25+,26+,27+/m1/s1[1][5] |  |  |



# **Pharmacological and Clinical Data**

**Nemifitide** has undergone several clinical trials, providing data on its pharmacokinetics, efficacy, and safety profile.

**Pharmacokinetic Properties** 

| Parameter                | Value                                                                                     | Source |
|--------------------------|-------------------------------------------------------------------------------------------|--------|
| Half-life                | 15-30 minutes                                                                             | [1]    |
| Administration           | Subcutaneous injection                                                                    | [1]    |
| Absorption & Elimination | Rapidly absorbed and eliminated                                                           | [6]    |
| Dose Proportionality     | AUC and Cmax are dose-<br>proportional at doses from 8<br>mg to 320 mg s.c.               | [6]    |
| Metabolism               | Extensively metabolized in the liver and intestine, involving CYP1A2, CYP2C19, and CYP2D6 | [6]    |

# **Receptor Binding Profile**

The mechanism of action for **Nemifitide** is not fully elucidated, but it is known to bind to several receptors, albeit at micromolar concentrations.[1]

| Receptor | Interaction |
|----------|-------------|
| 5-HT2A   | Antagonist  |
| NPY1     | Binds       |
| Bombesin | Binds       |
| MC4      | Binds       |
| MC5      | Binds       |



**Clinical and Preclinical Dosages** 

| Study Type        | Model                                 | Dosage Range                                               | Source |
|-------------------|---------------------------------------|------------------------------------------------------------|--------|
| Preclinical       | Flinders Sensitive<br>Line (FSL) rats | 0.025-0.3 mg/kg and<br>3.0-15.0 mg/kg<br>(biphasic effect) | [2]    |
| Phase II Clinical | Patients with major depression        | 0.2 mg/kg/day s.c. for<br>5 days                           | [7]    |
| Phase II Clinical | Patients with major depression        | 18 mg/patient/day s.c.                                     | [7]    |
| Clinical Study    | Outpatients with MDD                  | 30 mg/day and 45 mg/day s.c.                               | [8]    |
| Pilot Study       | Refractory depression patients        | 40-240 mg/day s.c. for<br>10-20 doses                      | [9]    |

# **Mechanism of Action and Signaling Pathways**

While the precise mechanism of action remains unclear, **Nemifitide**'s structural similarity to MIF-1 and its receptor binding profile suggest potential pathways.[1] Administration in rats has been shown to decrease 5-HT levels and turnover in the hippocampus, indicating an involvement of the serotonergic system.[6]



Click to download full resolution via product page

Caption: Proposed signaling interactions of **Nemifitide**.

# **Experimental Protocols and Workflows**

The following sections detail common experimental methodologies used in the evaluation of **Nemifitide**.



### **Preclinical Efficacy: Forced Swim Test**

The Porsolt forced swim test is a common behavioral test used to assess antidepressant-like activity in rodents.

#### Protocol:

- Animal Model: Flinders Sensitive Line (FSL) rats, a genetic model of depression, are used.
- Acclimation: Animals are acclimated to the housing facilities for at least one week prior to the experiment.
- Treatment: Rats are treated chronically with Nemifitide (e.g., 0.025-15.0 mg/kg), a reference antidepressant (e.g., desipramine, fluoxetine), or vehicle via subcutaneous injection for a specified period (e.g., 5 or 14 days).[2]
- Forced Swim Test: 22-24 hours after the last treatment, rats are individually placed in a cylinder filled with water (25°C) for a 5-minute test session.
- Data Analysis: The duration of immobility (floating without struggling) is recorded. A significant decrease in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[2]





Click to download full resolution via product page

Caption: Workflow for the preclinical forced swim test.

### **Clinical Trial Workflow**

### Foundational & Exploratory





Clinical trials for **Nemifitide** in patients with major depressive disorder (MDD) follow a structured protocol to assess safety and efficacy.

#### Protocol:

- Patient Recruitment: Patients meeting DSM-IV criteria for MDD are screened for eligibility.
- Randomization: Eligible patients are randomized to receive Nemifitide (e.g., 30 mg/d or 45 mg/d) or a placebo in a double-blind manner.[8]
- Treatment Period: The drug or placebo is administered via subcutaneous injection over a defined period (e.g., daily for 5 days a week for 2 weeks).[8]
- Follow-up: Patients are followed for an additional period (e.g., 4 weeks) to assess the duration of effect.[8]
- Efficacy Assessment: Efficacy is evaluated using psychiatric rating scales such as the Montgomery-Asberg Depression Rating Scale (MADRS), Hamilton Psychiatric Rating Scale for Depression (HAMD), and Clinical Global Impression (CGI) scales at baseline and various time points throughout the study.[8]
- Safety Monitoring: Adverse events are monitored and recorded throughout the trial.
- Data Analysis: Changes in depression scale scores from baseline are compared between the Nemifitide and placebo groups.





Click to download full resolution via product page

Caption: General workflow for a double-blind, placebo-controlled clinical trial of **Nemifitide**.

### Conclusion

**Nemifitide** is a well-defined pentapeptide with antidepressant properties demonstrated in both preclinical and clinical settings. Its rapid onset of action and favorable safety profile are notable



characteristics.[1][7] Although its precise mechanism of action requires further investigation, its interaction with the serotonergic system provides a basis for future research. The experimental protocols and data presented in this guide offer a comprehensive technical foundation for professionals in the field of drug development and neuroscience.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nemifitide Wikipedia [en.wikipedia.org]
- 2. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nemifitide [drugfuture.com]
- 4. Nemifitide R&D PEPTIDE.ONE [rnd.peptide.one]
- 5. GSRS [precision.fda.gov]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nemifitide: A Technical Overview of its Chemical Properties and Investigational Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062090#nemifitide-amino-acid-sequence-and-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com